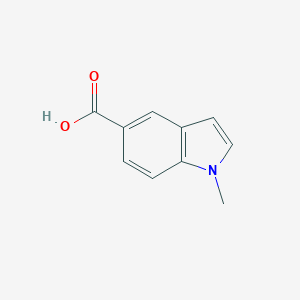

Ácido 1-Metil-1H-Indol-5-Carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 1-Methylindole-5-carboxylic Acid, involves multiple steps including esterification, condensation, reduction, and specific reactions such as the Vilsmeier-Haack reaction. These processes transform basic raw materials into more complex indole structures through a series of chemical transformations, yielding significant products under controlled conditions (Ge Yu-hua, 2006).

Molecular Structure Analysis

Indole derivatives exhibit a range of molecular structures, characterized by various spectroscopic techniques such as FT-IR, FT-Raman, UV, ^1H, and ^13C NMR. These analyses reveal the electronic nature, vibrational modes, and chemical environment of molecules like Methyl 5-methoxy-1H-indole-2-carboxylate, providing insights into the structure and potential reactivity of 1-Methylindole-5-carboxylic Acid (M. Almutairi et al., 2017).

Chemical Reactions and Properties

1-Methylindole-5-carboxylic Acid and its analogs participate in various chemical reactions, including regioselective bromination and reactions with propargyl alcohols. These reactions demonstrate the compound's ability to undergo transformations leading to a diverse array of derivatives, useful in further chemical syntheses and applications (Thomas B. Parsons et al., 2011).

Physical Properties Analysis

The physical properties of indole derivatives like 1-Methylindole-5-carboxylic Acid are crucial for their application in various fields. These properties are often characterized by their melting points, boiling points, solubility, and crystal structure. X-ray diffraction analyses provide detailed information about the crystalline structure, which is essential for understanding the compound's physical behavior and interaction with other molecules (Barbara Morzyk-Ociepa et al., 2004).

Chemical Properties Analysis

The chemical properties of 1-Methylindole-5-carboxylic Acid include its acidity, basicity, reactivity towards electrophiles and nucleophiles, and its behavior in chemical syntheses. These properties are influenced by the indole core's electronic configuration and the substituents present on the molecule. Chemical reactions, such as the formation of new bonds and the introduction of functional groups, highlight the versatility and reactivity of the compound (S. N. Lavrenov et al., 2002).

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Indol

Los derivados de indol son significativos en productos naturales y medicamentos . Juegan un papel crucial en la biología celular . La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .

Compuestos Biológicamente Activos

Los derivados de indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. . Esto ha creado interés entre los investigadores para sintetizar una variedad de derivados de indol .

Biosíntesis de Inhibidores de Proteína Quinasa

El Ácido 1-Metil-1H-Indol-5-Carboxílico se utiliza en la biosíntesis de inhibidores de proteína quinasa . Las proteína quinasas son enzimas que modifican otras proteínas agregándoles químicamente grupos fosfato (fosforilación). Inhibir estas enzimas puede ser una estrategia terapéutica para enfermedades como el cáncer.

Alquilación de Friedel-Crafts

Este compuesto se utiliza en la alquilación de Friedel-Crafts sin metales . La alquilación de Friedel-Crafts es un tipo de reacción de sustitución aromática electrófila que involucra la alquilación de un anillo aromático con un haluro de alquilo utilizando un catalizador ácido de Lewis fuerte.

Preparación de Iluros de Difenilsulfonio

El this compound se utiliza en la preparación de iluros de difenilsulfonio a partir del sulfurano de Martin . Los iluros se utilizan en la síntesis orgánica, particularmente en la reacción de Wittig, para formar alquenos.

Reacciones de Acoplamiento Deshidrogenativo Cruzado

Este compuesto se utiliza en reacciones de acoplamiento deshidrogenativo cruzado . Estas reacciones son una clase de reacciones donde se forma un enlace C–C mediante el acoplamiento de dos hidrocarburos a través de la eliminación oxidativa de dos átomos de hidrógeno.

Síntesis de Derivados de Indirubina

El this compound se utiliza en la síntesis de derivados de indirubina

Mecanismo De Acción

Target of Action

1-Methyl-1H-Indole-5-Carboxylic Acid, also known as 1-methylindole-5-carboxylic Acid or 1-Methyl-5-indolecarboxylic Acid, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to various changes at the molecular and cellular levels.

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned .

Result of Action

Indole derivatives, in general, have been found to have diverse biological activities and therapeutic possibilities .

Direcciones Futuras

The future directions in the field of indole derivatives, including 1-Methylindole-5-carboxylic Acid, involve the investigation of novel methods of synthesis due to the importance of this significant ring system . The application of indole derivatives for the treatment of various disorders is also a promising area of future research .

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-Indole-5-Carboxylic Acid is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives

Cellular Effects

Indole derivatives, to which this compound belongs, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1-Methyl-1H-Indole-5-Carboxylic Acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

1-Methyl-1H-Indole-5-Carboxylic Acid is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms

Propiedades

IUPAC Name |

1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQAIJFIXCOBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426748 | |

| Record name | 1-methylindole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186129-25-9 | |

| Record name | 1-methylindole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

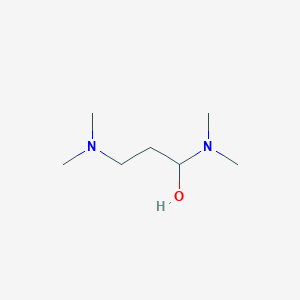

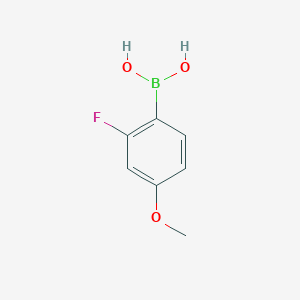

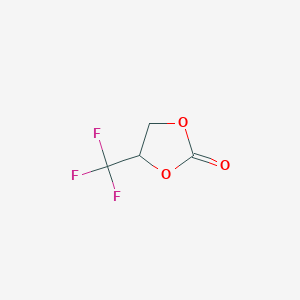

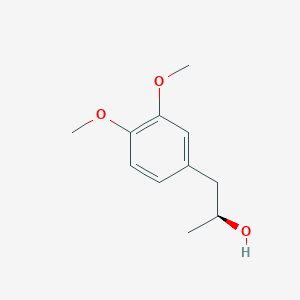

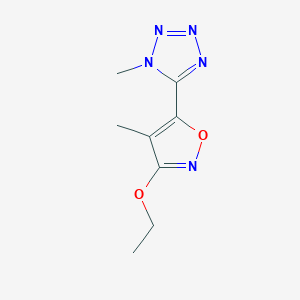

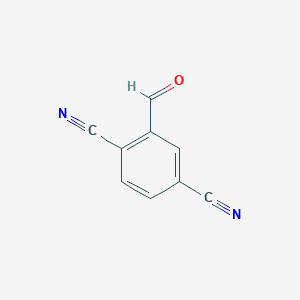

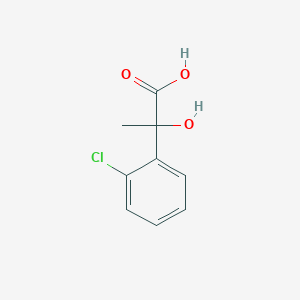

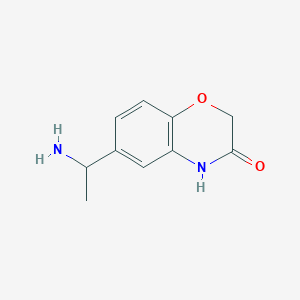

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)